molecular formula C9H16ClNO2 B3332186 tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate CAS No. 876589-20-7

tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate

Cat. No.: B3332186
CAS No.: 876589-20-7
M. Wt: 205.68 g/mol
InChI Key: RKUWYONVUJJNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four-Membered Heterocycles in Medicinal Chemistry and Organic Synthesis

Four-membered heterocycles, such as azetidines, are small, polar, and conformationally constrained rings that can significantly influence the properties of a molecule. nih.gov Their incorporation into molecular frameworks can lead to improvements in various pharmacological parameters. The inherent ring strain of approximately 25.4 kcal/mol in azetidines contributes to their distinct reactivity and stability, making them more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.org This balance of stability and reactivity allows for their application in a wide array of chemical transformations. rsc.org

The azetidine (B1206935) ring is considered a "privileged scaffold" in medicinal chemistry. rsc.orgtechnologynetworks.com This designation stems from its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets. technologynetworks.com The rigid nature of the azetidine ring helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a specific biological target. enamine.net This conformational rigidity reduces the entropic penalty upon binding, a favorable characteristic in drug design. enamine.net

The unique properties of the azetidine motif have made it an increasingly popular component in the design of new drugs. technologynetworks.comsciencedaily.com Its incorporation can lead to novel chemical entities with improved pharmacological profiles.

The growing importance of azetidines is evidenced by their presence in a number of clinical candidates and marketed drugs. nih.govtechnologynetworks.com While historically less common than five- and six-membered heterocycles, the number of approved drugs containing the azetidine moiety is on the rise. nih.gov Examples of marketed drugs containing an azetidine ring highlight the therapeutic potential of this scaffold.

Table 1: Examples of Marketed Drugs Containing an Azetidine Scaffold

Drug NameTherapeutic Area
AzelnidipineAntihypertensive
CobimetinibAnticancer
TofacitinibRheumatoid Arthritis
BazedoxifeneOsteoporosis

This table is based on information from available research and may not be exhaustive.

The incorporation of an azetidine ring can have a profound impact on the physicochemical properties of a drug molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govsciencedaily.com Introducing an azetidine can:

Increase Polarity and Reduce Lipophilicity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, increasing the polarity of the molecule. nih.gov This can lead to improved aqueous solubility, a key factor for oral bioavailability.

Enhance Metabolic Stability: The rigid structure of the azetidine ring can make the molecule more resistant to metabolic degradation by enzymes in the body.

Alter pKa: The basicity of the nitrogen atom in the azetidine ring can be modulated, which can affect the ionization state of the drug at physiological pH and influence its interaction with biological targets. nih.gov

Despite their desirable properties, the synthesis of functionalized azetidines presents significant challenges for organic chemists. rsc.orgsciencedaily.comnih.gov The inherent ring strain of the four-membered ring makes their formation via traditional intramolecular cyclization reactions difficult. rsc.org Common synthetic hurdles include:

Ring Strain: The high ring strain makes the formation of the four-membered ring thermodynamically and kinetically less favorable compared to the formation of five- and six-membered rings. rsc.org

Competing Reactions: Synthetic routes can be plagued by competing side reactions, such as elimination and polymerization.

Limited Starting Materials: The availability of diverse and appropriately functionalized starting materials for azetidine synthesis can be limited. enamine.net

Overcoming these synthetic barriers is a key area of ongoing research, with new methods continually being developed to provide more efficient and versatile access to this important class of heterocycles. rsc.orgsciencedaily.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(chloromethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWYONVUJJNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Tert Butyl 3 Chloromethyl Azetidine 1 Carboxylate: Structure and Relevance

Structural Features and Chemical Nomenclature

The structure of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate consists of a four-membered nitrogen-containing ring, known as an azetidine (B1206935) ring. The nitrogen atom of the azetidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. A chloromethyl group is attached to the third carbon of the azetidine ring. The presence of the reactive chloromethyl group and the Boc-protected nitrogen atom makes this compound a versatile intermediate in chemical synthesis.

The systematic IUPAC name for this compound is This compound .

PropertyValue
CAS Number 876589-20-7
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name This compound

Role as a Key Synthetic Intermediate in Azetidine Chemistry

This compound serves as a valuable precursor for the synthesis of a wide array of diversely functionalized azetidines. The reactivity of this compound is primarily centered around the chloromethyl group at the 3-position of the azetidine ring. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to a diverse library of 3-substituted azetidine derivatives.

For instance, reaction with nucleophiles such as amines, thiols, cyanides, and alkoxides can yield the corresponding aminomethyl, thiomethyl, cyanomethyl, and alkoxymethyl azetidine derivatives. The Boc-protecting group on the azetidine nitrogen ensures the stability of the ring during these transformations and can be easily removed under acidic conditions to allow for further functionalization at the nitrogen atom. This versatility makes this compound a key building block for constructing complex molecular architectures containing the azetidine scaffold.

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds and approved pharmaceuticals. The rigid, three-dimensional nature of the azetidine ring can impart favorable properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity to biological targets.

While functionalized azetidines are of significant importance in the development of new therapeutic agents, specific examples of the direct use of this compound as a starting material in the synthesis of commercially available pharmaceutical compounds are not extensively documented in publicly available literature. However, the importance of related azetidine intermediates is well-established. For example, the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib, utilizes tert-butyl 3-oxoazetidine-1-carboxylate, a closely related azetidine derivative nih.govnbinno.com. The chemical utility of such precursors highlights the potential of this compound in the discovery and development of new drug candidates.

Reactivity and Chemical Transformations of Tert Butyl 3 Chloromethyl Azetidine 1 Carboxylate

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comyoutube.comyoutube.com In the case of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, the primary site for nucleophilic attack is the chloromethyl side chain, proceeding via an SN2 mechanism.

The chloromethyl group of this compound readily undergoes substitution reactions with a diverse array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This versatility allows for the introduction of various functional groups at the 3-position of the azetidine (B1206935) ring.

Common nucleophiles that react with this substrate include amines, azides, cyanides, thiols, and alkoxides. For instance, reaction with a primary or secondary amine yields the corresponding aminomethyl derivative. Similarly, treatment with sodium azide (B81097) provides an entry to azidomethyl compounds, which can be further reduced to aminomethyl groups. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often with the addition of a non-nucleophilic base to neutralize the generated acid.

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
Amine (R₂NH)MethylamineBoc-Azetidine-CH₂-NHCH₃Secondary Amine
Azide (N₃⁻)Sodium Azide (NaN₃)Boc-Azetidine-CH₂-N₃Azide
Cyanide (CN⁻)Sodium Cyanide (NaCN)Boc-Azetidine-CH₂-CNNitrile
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Boc-Azetidine-CH₂-SPhThioether
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)Boc-Azetidine-CH₂-OCH₃Ether

Rearrangement Reactions

Azetidines containing a leaving group on a side chain can undergo rearrangement reactions, often involving the ring nitrogen. researchgate.net These transformations can lead to ring expansion or isomerization, providing access to different heterocyclic scaffolds.

Under thermal conditions or in the presence of a Lewis acid, this compound can undergo a rearrangement to form a more stable pyrrolidine (B122466) derivative. This process is believed to proceed through a strained bicyclic aziridinium (B1262131) ion intermediate. researchgate.net The nitrogen atom of the azetidine ring acts as an intramolecular nucleophile, displacing the chloride to form a 1-azoniabicyclo[2.1.0]pentane species. Subsequent nucleophilic attack on this intermediate by the displaced chloride ion at one of the ring carbons leads to the formation of a five-membered pyrrolidine ring.

Specifically, the rearrangement of a 3-(chloromethyl)azetidine (B12835168) can lead to a 3-chloropyrrolidine. DFT calculations on similar systems, such as the ring enlargement of N-isopropyl-2-chloromethyl azetidine, show that in polar solvents like DMSO, the reaction proceeds through a strained bicyclic intermediate, whereas it is a synchronous, single-transition-state process in the gas phase. researchgate.net This type of rearrangement is a valuable synthetic tool for converting readily available azetidines into functionalized pyrrolidines. A novel rearrangement has also been observed in the conversion of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters. sci-hub.in

Functional Group Interconversions of the Chloromethyl Moiety

The chloromethyl group serves as a versatile handle for a variety of functional group transformations beyond direct substitution by heteroatom nucleophiles.

The chlorine atom can be readily exchanged for other halogens, such as bromine or iodine, through a Finkelstein reaction. This equilibrium reaction is typically driven to completion by using a salt of the desired halide (e.g., sodium iodide or sodium bromide) in a solvent like acetone, in which the resulting sodium chloride is poorly soluble and precipitates out of solution. This allows for the synthesis of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate and tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, which can be more reactive in subsequent nucleophilic substitution reactions. sigmaaldrich.com Reactions with sources of fluoride (B91410), such as tetrabutylammonium (B224687) fluoride, can also be used to introduce fluorine. nih.gov

Target HalogenTypical ReagentSolventProduct Name
BromineSodium Bromide (NaBr)Acetonetert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
IodineSodium Iodide (NaI)Acetonetert-Butyl 3-(iodomethyl)azetidine-1-carboxylate
FluorineTetrabutylammonium fluoride (TBAF)THFtert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. This allows for the extension of the carbon chain at the 3-position. Suitable nucleophiles include organometallic reagents like Grignard reagents (RMgX) or organocuprates (R₂CuLi), as well as stabilized carbanions derived from compounds such as malonic esters or cyanoacetates.

For example, reaction with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation, would yield an azetidine-3-propionic acid derivative. These reactions expand the synthetic utility of the title compound, enabling the construction of more complex azetidine-containing molecules that are valuable in medicinal chemistry and materials science. researchgate.net

Decarboxylation and Deprotection Strategies

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a critical step in the synthesis of various azetidine-based compounds. This process, commonly referred to as deprotection, involves the cleavage of the carbamate (B1207046) linkage, which proceeds through a decarboxylation mechanism. The stability of the Boc group to many reagents, coupled with its facile removal under specific conditions, makes it one of the most widely used amine-protecting groups in organic synthesis. mdpi.comnih.gov The choice of deprotection strategy is crucial, particularly when dealing with strained ring systems like azetidine, to ensure the integrity of the core structure is maintained. ljmu.ac.uknih.gov

The most common and well-established method for the deprotection of N-Boc protected amines involves the use of strong acids. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane, are frequently employed. nih.govreddit.com The mechanism begins with the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and an unstable carbamic acid intermediate. This carbamic acid readily undergoes spontaneous decarboxylation to release carbon dioxide and the free amine, typically as its corresponding ammonium (B1175870) salt. mdpi.com Research has shown that even with the strained four-membered azetidine ring, deprotection using strongly acidic conditions, such as 90:5:5 TFA/TIS/CH2Cl2, can be achieved without evidence of ring opening or degradation. ljmu.ac.uk

In the quest for more environmentally benign and milder reaction conditions, alternative methods for N-Boc deprotection have been developed. One such approach utilizes deep eutectic solvents (DES). A system composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) has been shown to be a highly efficient medium and catalyst for the removal of the Boc group from a wide variety of substrates. mdpi.com This method offers advantages in its simplicity, short reaction times, and sustainability. mdpi.commdpi.com The proposed mechanism in this system involves proton transfer from the acidic DES to the carbamate, which facilitates the subsequent decarboxylation to yield the deprotected amine salt. mdpi.com

Another mild deprotection strategy employs oxalyl chloride in methanol (B129727) at room temperature. nih.gov This method has been successfully applied to a diverse range of N-Boc protected compounds, including those with aliphatic, aromatic, and heterocyclic moieties. The reaction is generally fast, with high yields, and is believed to proceed through a mechanism involving the electrophilic character of oxalyl chloride. nih.gov

Table 1: Summary of Deprotection Strategies for N-Boc Groups

Table of Mentioned Compounds

Compound Name
This compound
Trifluoroacetic acid
Dichloromethane
Hydrogen chloride
Dioxane
Carbon dioxide
Choline chloride
p-toluenesulfonic acid
Oxalyl chloride

Applications of Tert Butyl 3 Chloromethyl Azetidine 1 Carboxylate in Advanced Organic Synthesis

Building Block for Complex Azetidine (B1206935) Derivatives

The strained four-membered ring of azetidine imparts unique conformational constraints and physicochemical properties to molecules, making it a desirable scaffold in drug discovery. Tert-butyl 3-(chloromethyl)azetidine-1-carboxylate serves as a key starting material for accessing a diverse range of substituted and fused azetidine derivatives.

The synthesis of 3,3-disubstituted azetidines is of significant interest as these motifs serve as polar, achiral linker groups with well-defined exit vectors, making them valuable fragments in drug design. Methodologies often begin with precursors like 3-azetidinols. The conversion of the hydroxyl group to a better leaving group, such as the chloromethyl group in the title compound, facilitates the introduction of various nucleophiles. The reaction to form an azetidine carbocation intermediate, often promoted by Lewis acid catalysis, allows for the addition of (hetero)aromatics, phenols, and thiols. This approach enables the divergent synthesis of medicinally relevant 3,3-disubstituted azetidines under mild conditions.

The construction of fused ring systems containing an azetidine core is a key strategy for exploring novel three-dimensional chemical space. The reactivity of the chloromethyl group in this compound can be harnessed for intramolecular cyclization reactions, leading to the formation of bicyclic structures. For instance, by introducing a nucleophilic moiety elsewhere in the molecule, a ring-closing reaction can be initiated at the electrophilic chloromethyl carbon, yielding azetidine-fused systems. Research has demonstrated the synthesis of various fused, bridged, and spirocyclic ring systems from densely functionalized azetidine cores. researchgate.netnih.gov

Spirocyclic scaffolds are of particular importance in medicinal chemistry as they increase the three-dimensionality and structural rigidity of a molecule, often leading to improved binding affinity and selectivity for biological targets. The synthesis of spiro azetidines can be achieved using precursors derived from this compound. For example, the chloromethyl group can be converted into other functionalities that can participate in spirocyclization reactions. The development of novel spirocyclic α-proline building blocks has been accomplished using multi-step synthetic routes starting from simple cyclic ketones and esters. chemrxiv.org Furthermore, the enantioselective synthesis of spiro-3,2′-azetidine oxindoles highlights the importance of azetidine motifs in creating complex spirocycles. acs.org The synthesis of nitrofuran-warhead-equipped spirocyclic azetidines has also been reported, demonstrating the versatility of this scaffold in generating diverse structures. mdpi.com

Formation of Azetidine-Fused Ring Systems

Precursor in Medicinal Chemistry Target Synthesis

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability while providing a rigid framework for orienting substituents. This compound and its derivatives are crucial intermediates in the synthesis of various biologically active compounds.

Designing molecules that can penetrate the blood-brain barrier (BBB) is a major challenge in the development of drugs for central nervous system (CNS) disorders. The physicochemical properties of the azetidine ring, such as its low molecular weight and polarity, make it an attractive scaffold for CNS-focused libraries. researchgate.netnih.gov The synthesis and diversification of densely functionalized azetidine ring systems allow access to a wide variety of fused, bridged, and spirocyclic structures suitable for CNS drug discovery. nih.gov By carefully selecting building blocks and reaction pathways, libraries of compounds with properties optimized for BBB penetration can be generated. researchgate.netnih.gov The inclusion of sp3-rich saturated ring cores, including spirocyclic and bridged azetidine scaffolds, is a key strategy in creating modern CNS-targeted libraries. enamine.net

Scaffold TypeRelevance to CNS LibrariesResearch FindingCitation
Fused Azetidines Provide rigid 3D structures that can improve binding affinity.Synthesized from densely functionalized azetidine cores to access novel chemical space. researchgate.net
Bridged Azetidines Introduce conformational constraints, enhancing target selectivity.Developed as part of diverse azetidine-based scaffolds for lead-like libraries. nih.gov
Spirocyclic Azetidines Increase molecular complexity and sp3 character, favorable for CNS penetration.A 1976-membered library of spirocyclic azetidines was synthesized on solid-phase. researchgate.netnih.gov

Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases. Baricitinib is a notable JAK1 and JAK2 inhibitor. The synthesis of Baricitinib and related compounds heavily relies on azetidine-containing intermediates. nih.govmdpi.com While many synthetic routes start with tert-butyl 3-oxoazetidine-1-carboxylate, this precursor is converted into other reactive intermediates to build the final molecule. researchgate.netdntb.gov.ua

The common synthetic pathway involves a Horner-Wadsworth-Emmons reaction on tert-butyl 3-oxoazetidine-1-carboxylate to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. nih.govresearchgate.net This intermediate undergoes deprotection of the Boc group, followed by sulfonamidation to introduce the ethylsulfonyl group. nih.gov The resulting 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) is a key intermediate for Baricitinib. nih.govscienceopen.com This core structure is then coupled with other heterocyclic fragments to complete the synthesis of the drug. researchgate.netnewdrugapprovals.org The versatility of the 3-substituted N-Boc-azetidine scaffold is central to the industrial production of these important therapeutic agents. nih.gov

Precursor/IntermediateSynthetic StepProductRelevance
tert-Butyl 3-oxoazetidine-1-carboxylateHorner-Wadsworth-Emmons Reactiontert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateKey step to introduce the cyanomethylene group. researchgate.net
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateN-Boc Deprotection2-(Azetidin-3-ylidene)acetonitrileRemoval of the protecting group to allow further functionalization. nih.gov
2-(Azetidin-3-ylidene)acetonitrileSulfonamidation with ethanesulfonyl chloride2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrileIntroduction of the crucial ethylsulfonyl moiety. nih.gov
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrileNucleophilic Addition/Coupling ReactionsBaricitinibFinal steps in the construction of the JAK inhibitor. researchgate.netnewdrugapprovals.org

Creation of Diverse Compound Libraries for Biological Screening

The generation of diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify new biological activities. This compound serves as an excellent scaffold for diversity-oriented synthesis, a strategy that aims to create collections of structurally diverse molecules from a common starting material. The reactivity of the chloromethyl group allows for the introduction of a wide array of substituents through nucleophilic substitution reactions.

By reacting this compound with a variety of nucleophiles, such as amines, phenols, thiols, and carbanions, a vast library of 3-substituted azetidine derivatives can be rapidly assembled. This approach is amenable to parallel synthesis techniques, where multiple reactions are carried out simultaneously, significantly accelerating the drug discovery process. The resulting library of compounds, each featuring a unique substituent at the 3-position of the azetidine ring, can then be screened against a range of biological targets to identify potential lead compounds.

The synthesis of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic systems. nih.gov This structural diversity is crucial for exploring a broad chemical space and increasing the probability of discovering novel bioactive molecules. For instance, the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, showcasing the potential for generating extensive compound libraries from azetidine-based scaffolds. nih.gov

Table 1: Examples of Nucleophiles for Library Generation
Nucleophile ClassExample NucleophileResulting Substituent
AminesAniline-CH2-NH-Ph
PhenolsPhenol-CH2-O-Ph
ThiolsThiophenol-CH2-S-Ph
CarbanionsMalonic ester enolate-CH2-CH(COOEt)2

Generation of Novel Chemical Motifs for Drug Discovery

The azetidine ring is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. lifechemicals.com this compound provides a convenient entry point for the incorporation of the azetidine motif into novel drug candidates.

The introduction of a 3-substituted azetidine moiety can significantly alter the pharmacological profile of a molecule, leading to the discovery of new chemical entities with enhanced potency, selectivity, or pharmacokinetic properties. For example, the azetidine ring has been incorporated into various therapeutic agents, including antibacterial agents and triple reuptake inhibitors. lifechemicals.comnih.gov

The following table illustrates how the core azetidine structure derived from this compound can be elaborated to generate novel chemical motifs.

Table 2: Examples of Novel Chemical Motifs
Starting MaterialReaction TypeResulting MotifPotential Therapeutic Area
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylateSuzuki Coupling with Arylboronic Acids3-Arylmethyl-azetidineAntitumor Agents mdpi.com
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylateAlkylation of Amines3-(Aminomethyl)-azetidineTriple Reuptake Inhibitors nih.gov
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylateReaction with Quinolone NucleusAzetidinyl-quinoloneAntibacterial Agents lifechemicals.com

Role in the Synthesis of PROTAC Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. nih.gov A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Azetidine derivatives are increasingly being utilized as components of PROTAC linkers. medchemexpress.commedchemexpress.com The rigid structure of the azetidine ring can help to control the spatial orientation of the warhead and the E3 ligase ligand, which can be crucial for optimal protein degradation. This compound is an attractive building block for the synthesis of azetidine-containing PROTAC linkers. The chloromethyl group provides a convenient handle for attaching the linker to either the warhead or the E3 ligase ligand through nucleophilic substitution.

Table 3: Compound Names
Compound Name
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate
Aniline
Phenol
Thiophenol
Malonic ester
Arylboronic Acids

Mechanistic Studies of Reactions Involving Tert Butyl 3 Chloromethyl Azetidine 1 Carboxylate

Investigations into Reaction Pathways

The primary reactive site of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate is the chloromethyl group, which readily participates in nucleophilic substitution reactions. However, the strained four-membered azetidine (B1206935) ring can also undergo ring-opening reactions under specific conditions. magtech.com.cnresearchgate.net

Nucleophilic Substitution: The most common reaction pathway for this compound involves the displacement of the chloride ion by a variety of nucleophiles. This SN2 reaction is facilitated by the primary nature of the carbon bearing the chlorine atom.

Reaction with O-Nucleophiles: Alcohols and phenols can displace the chloride to form ether linkages. For instance, the reaction with tert-butyl 3-hydroxyazetidine-1-carboxylate in the presence of a base like potassium tert-butoxide yields the corresponding ether. scintica.com

Reaction with N-Nucleophiles: Amines and other nitrogen-containing nucleophiles can react to form new C-N bonds, extending the molecular framework.

Reaction with C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new C-C bonds, allowing for the construction of more complex carbon skeletons.

Ring-Opening Reactions: Although the Boc-protecting group provides some stability, the azetidine ring is susceptible to cleavage under certain catalytic or acidic conditions. magtech.com.cnresearchgate.net These reactions are often regioselective, with the outcome influenced by electronic and steric factors of the substituents on the ring. magtech.com.cnresearchgate.net The ring-opening of azetidinium ions, formed by quaternization of the nitrogen, with various nucleophiles typically proceeds in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov

Radical Reactions: Recent advancements in photoredox catalysis have enabled the generation of radicals from azetidine precursors. escholarship.orgdigitellinc.com For example, 3-aryl-3-carboxylic acid azetidines can be converted into tertiary benzylic azetidine radicals through decarboxylation, which can then participate in conjugate additions. escholarship.orgdigitellinc.com While not directly involving the chloromethyl group, these studies highlight the potential for radical-mediated functionalization of the azetidine core itself.

A summary of common reaction pathways is presented below:

Reaction TypeReactant/ConditionProduct TypeKey Feature
Nucleophilic Substitution (SN2)O, N, S, or C-nucleophilesSubstituted azetidineDisplacement of chloride
Ring-OpeningLewis acids, strong nucleophilesFunctionalized γ-amino compoundsCleavage of C-N bond
Radical FunctionalizationPhotoredox catalysisC-C bond formation at the ringGeneration of azetidine radicals

Stereochemical Outcomes and Control

The stereochemistry of reactions involving azetidines is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. Control over stereochemical outcomes can be achieved through various strategies, including the use of chiral catalysts or starting from enantiomerically pure precursors.

In nucleophilic ring-opening reactions of azetidiniums, the process often occurs with a high degree of stereoselectivity. nih.gov The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. The regioselectivity of the attack is governed by both steric and electronic effects of the substituents on the azetidine ring. magtech.com.cnresearchgate.net For instance, nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen, but electronic effects from unsaturated substituents can direct the attack to the more substituted carbon. magtech.com.cnresearchgate.net

Enantioselective synthesis of functionalized azetidines can be achieved using organocatalysis. nih.gov Although this specific example does not start from this compound, it demonstrates a methodology for producing C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov Such strategies are vital for creating specific stereoisomers.

Catalysis in Transformations of Azetidines

Catalysis plays a pivotal role in the transformations of azetidines, enabling reactions that would otherwise be difficult or inefficient. Both transition metals and organic photosensitizers have been employed to facilitate a range of reactions, from cross-coupling to radical-mediated processes.

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of complex organic molecules, including azetidine derivatives. mdpi.comnih.gov

Copper Catalysis: Copper-based photoredox catalysts have been used to synthesize azetidines via a radical 4-exo-dig cyclization of ynamides. nih.gov This method provides a versatile route to highly functionalized azetidines, highlighting the potential of copper catalysts in mediating challenging ring closures. nih.gov

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds. mdpi.com While specific examples with this compound are not prevalent in the reviewed literature, the principles of reactions like Suzuki, Heck, and Sonogashira couplings could potentially be applied to derivatives of this compound. mdpi.com

Iridium Catalysis: Iridium-based photocatalysts have been successfully used in the visible-light-enabled aza Paternò–Büchi reaction to form functionalized azetidines from imine and alkene precursors. researchgate.net This demonstrates the utility of iridium complexes in promoting [2+2] cycloadditions to construct the azetidine ring with high yields. researchgate.net

The use of organic photosensitizers in photoredox catalysis offers a metal-free alternative for initiating radical reactions under mild, visible-light-driven conditions. chemrxiv.org These reactions often proceed through energy transfer from the excited photosensitizer to the substrate.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. nih.gov The efficiency of this reaction can be limited by competing pathways, but the use of photosensitizers helps to populate the triplet excited state of the imine, facilitating the desired cycloaddition. nih.gov Organic photosensitizers like xanthone (B1684191) have been employed for this purpose. researchgate.net

Recently, novel organic photosensitizers have been developed to orchestrate radical strain-release reactions of azabicyclo[1.1.0]butanes (ABBs) to produce densely functionalized azetidines. chemrxiv.org The photosensitizer governs the key energy-transfer process to generate radical intermediates that are subsequently trapped to form the azetidine product in high yields. chemrxiv.org

A summary of catalysts and their roles is provided in the table below:

Catalyst TypeCatalyst ExampleReaction TypeRole of Catalyst
Transition MetalCopper ComplexesRadical CyclizationMediates photoredox cycle for radical generation nih.gov
Transition MetalIridium ComplexesAza Paternò–BüchiVisible-light photocatalyst for [2+2] cycloaddition researchgate.net
Organic PhotosensitizerXanthoneAza Paternò–BüchiTriplet energy transfer to imine substrate researchgate.netnih.gov
Organic PhotosensitizerNovel Thioxanthone derivativeRadical Strain-ReleaseEnergy transfer to generate radical intermediates from ABBs chemrxiv.org

Computational Chemistry and Modeling of Azetidine Systems

In Silico Analysis of Azetidine-Based Scaffolds

In silico analysis is a critical component in modern drug discovery and materials science, enabling the rapid assessment of molecular properties. For libraries of compounds built on azetidine (B1206935) scaffolds, computational screening is used to evaluate key physicochemical parameters. This approach helps prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Diversity-oriented synthesis (DOS) programs often generate molecules that may have unfavorable physicochemical properties, but computational filters can be applied at the design stage to tailor the characteristics of potential library members. nih.gov This is particularly important when designing libraries for specific targets, such as the central nervous system (CNS), where properties facilitating blood-brain barrier (BBB) penetration are stringent. nih.gov

Key properties calculated during in silico analysis include:

Molecular Weight (MW)

Topological Polar Surface Area (TPSA)

LogP (a measure of lipophilicity)

LogD (lipophilicity at a specific pH)

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

These descriptors are used to build models that predict absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, in a study of azetidine-based scaffolds for CNS-focused libraries, in silico analysis confirmed that most designed compounds were well within the preferred range of properties for CNS drugs. nih.govresearchgate.net Further computational models can predict brain partitioning (log brain/blood) and potential interactions with transporters like P-glycoprotein (P-gp). nih.gov

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a molecule to a biological target. researchgate.netresearchgate.net Studies on azetidin-2-one (B1220530) derivatives have used docking to explore their interactions with targets like the colchicine (B1669291) binding site of tubulin, suggesting potential mechanisms of action for anticancer activity. nih.govresearchgate.net

Table 1: Calculated Physicochemical Properties for a Representative Azetidine Scaffold Library
PropertyPreferred Range for CNS DrugsDescription
Molecular Weight (MW)< 450 DaThe mass of the molecule. Lower MW is generally favored for better absorption and distribution.
cLogP1 - 4Calculated octanol-water partition coefficient, indicating lipophilicity.
TPSA< 90 ŲTopological Polar Surface Area, related to membrane permeability.
Hydrogen Bond Donors (HBD)≤ 3Number of hydrogen atoms attached to electronegative atoms (O, N).
Hydrogen Bond Acceptors (HBA)≤ 7Number of electronegative atoms (O, N).
Rotatable Bonds≤ 8Number of bonds that allow free rotation, affecting conformational flexibility.

Conformational Analysis of Azetidine Rings

The four-membered azetidine ring is strained but conformationally more flexible than the three-membered aziridine (B145994) ring. researchgate.netrsc.org It is not planar and typically adopts a "puckered" conformation to relieve some of this strain. The degree of puckering and the preferred conformation are highly dependent on the nature and position of substituents on the ring. nih.gov Limiting conformational flexibility through the introduction of rings is a common strategy in drug design to increase binding affinity by reducing the entropic penalty of binding. enamine.net

Computational methods, such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), are used to study the conformational landscape of azetidine derivatives. nih.gov These studies can determine the relative energies of different puckered states and the energy barriers for interconversion between them.

For example, a computational study on L-azetidine-2-carboxylic acid revealed that the four-membered ring can adopt different puckered structures depending on the peptide backbone structure. nih.gov The substitution pattern significantly influences these preferences. In the case of tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate, the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen and the chloromethyl group at the C3 position would create specific steric and electronic interactions that dictate the ring's preferred pucker.

Research by O'Hagan and coworkers demonstrated through computational studies that fluorine substitution on an azetidine ring can significantly influence its conformation. researchgate.net An electrostatic interaction between a C-F bond dipole and the partial positive charge on the protonated nitrogen atom (a C–F···N+ interaction) can favor a specific puckered conformation. researchgate.net This highlights the subtle electronic effects that substituents can exert on the ring's geometry, which can be accurately modeled using computational chemistry.

Prediction of Reactivity and Selectivity

Computational modeling is instrumental in predicting the reactivity and selectivity of chemical reactions involving azetidines. thescience.dev By calculating the energies of reactants, transition states, and products, chemists can forecast which reaction pathways are most favorable.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net In the context of azetidines, QSAR models have been developed to predict the antimalarial and antimicrobial activities of various derivatives. nih.govnih.govchalcogen.ro These models use calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, a QSAR study on azetidine-2-carbonitriles identified key structural features responsible for their antimalarial activity, leading to the design of new derivatives with enhanced potency. nih.govnih.gov

Quantum Chemical Methods , such as DFT, provide detailed insights into reaction mechanisms. nih.gov These calculations can elucidate the stereoselectivity and regioselectivity of reactions. For example, DFT calculations have been used to understand the regioselectivity of the nucleophilic ring-opening of azetidinium ions, a key reaction for producing functionalized linear amines. nih.gov Similarly, computational studies helped explain the preference for the typically disfavored 4-exo-dig cyclization over the 5-endo-dig pathway in a copper-catalyzed synthesis of azetidines. nih.gov

Recently, researchers at MIT and the University of Michigan developed computational models to predict the outcome of photocatalyzed reactions that form azetidines. thescience.devmit.edu By calculating the frontier molecular orbital energies of the reactants (alkenes and oximes), their model could predict with high accuracy which pairs would react to form an azetidine and which would not. mit.edu This predictive power allows chemists to screen potential substrates in silico, avoiding trial-and-error experimentation. thescience.devmit.edu

For this compound, such computational methods could be used to:

Predict the susceptibility of the chloromethyl group to nucleophilic substitution.

Model the stability of the Boc protecting group under various reaction conditions.

Investigate the mechanism of ring-opening reactions under Lewis acidic or other activating conditions.

Predict the stereochemical outcome of reactions at the C3 position.

Calculations have also been used to support experimental observations regarding the structure and reactivity of azetidine-borane complexes, where the BH3 group was found to promote lithiation reactions through a complex-induced proximity effect. nih.gov This synergy between computational prediction and experimental validation is a hallmark of modern chemical research, accelerating the development of new synthetic methods and novel molecules. thescience.devmit.edu

Future Directions in Research on Tert Butyl 3 Chloromethyl Azetidine 1 Carboxylate

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

Future efforts in the synthesis of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate and related derivatives will likely prioritize efficiency, safety, and environmental sustainability. While traditional methods have been established, there is a significant push towards greener and more advanced synthetic platforms.

Photocatalysis and Electrosynthesis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing azetidine (B1206935) rings under mild conditions. rsc.orgnih.gov Future research could explore photocatalytic methods for the direct C-H functionalization or chlorination of N-Boc-3-methylazetidine, providing a more direct and atom-economical route to the target compound. These methods avoid harsh reagents and offer novel pathways to functionalized azetidines. nih.gov

Advanced Catalytic Systems: The development of novel transition-metal-catalyzed reactions, including those utilizing copper, palladium, or iridium, continues to be a major focus. rsc.orgnih.gov Research into intramolecular C(sp³)–H amination or novel cyclization strategies could lead to more direct and stereoselective syntheses of the azetidine core. rsc.org For instance, copper-catalyzed photoinduced radical cyclization of ynamides has been shown to be a general method for accessing highly functionalized azetidines. nih.gov

Table 1: Comparison of Synthetic Methodologies for Azetidine Synthesis

Methodology Potential Advantages for Future Synthesis Key Research Focus
Continuous Flow Enhanced safety, scalability, reduced reaction times, process automation. uniba.itnih.gov Development of integrated, multi-step flow sequences; use of green solvents. acs.orgresearchgate.net
Photocatalysis Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. rsc.orgnih.gov Visible-light-mediated C-H activation and functionalization. nih.gov
Advanced Catalysis High efficiency and stereoselectivity, broad substrate scope. rsc.orgnih.gov Discovery of new catalysts for direct C-H amination and anti-Baldwin cyclizations. nih.gov

Exploration of New Reactivity Patterns and Transformations

The inherent ring strain of approximately 25.4 kcal/mol is a defining feature of the azetidine ring, driving its unique reactivity. rsc.orgrsc.org This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for selective ring-opening and functionalization reactions under specific conditions. rsc.org

Strain-Release Driven Reactions: Future research will likely continue to exploit this ring strain. Methodologies such as strain-release homologation of azabicyclo[1.1.0]butanes and multicomponent strain-release-driven anion relay sequences are powerful strategies for creating functionalized azetidines. rsc.orgbris.ac.uk Applying these concepts to derivatives of this compound could enable the rapid assembly of complex molecular scaffolds.

Novel Ring-Opening Strategies: While acid-catalyzed ring-opening is well-documented, there is growing interest in developing milder, more selective methods. nih.govmagtech.com.cnacs.org This includes transition-metal-free intramolecular ring-openings and photochemical approaches where light-induced cyclization is followed by a triggered ring-opening, allowing for the synthesis of complex aminodioxolanes and other valuable motifs. acs.orgbeilstein-journals.org Enantioselective ring-opening reactions promoted by chiral hydrogen-bond donor catalysts also represent a frontier, offering access to chiral building blocks from racemic azetidines. acs.org

Functionalization of the Chloromethyl Group: The chloromethyl substituent serves as a versatile handle for further chemical transformations. Future work will undoubtedly focus on expanding the scope of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at this position to introduce a wide array of alkyl, aryl, and heteroaryl groups. rsc.org This would significantly diversify the range of accessible derivatives for applications in drug discovery and materials science.

Expansion of Applications in Target-Oriented Synthesis and Drug Discovery

The azetidine moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net It provides a three-dimensional exit vector from a core structure, which can improve physicochemical properties such as solubility and metabolic stability while reducing lipophilicity compared to larger heterocyclic rings. researchgate.netenamine.net

Bioisosteric Replacement and Scaffold Hopping: The rigid nature of the azetidine ring makes it an excellent bioisostere for other common motifs like piperidine, pyrrolidine (B122466), or even phenyl rings. researchgate.net Future research will involve the strategic incorporation of the this compound core into known bioactive molecules to explore new chemical space and develop novel intellectual property. This approach has already proven successful in generating new analogs of drugs like Sonidegib and Danofloxacin. researchgate.net

CNS-Focused Libraries: The phenethylamine (B48288) motif embedded within certain azetidine scaffolds makes them particularly attractive for developing agents targeting the central nervous system (CNS). nih.gov There is a significant opportunity to use this compound to build diverse chemical libraries specifically designed and optimized for CNS targets, addressing neurological disorders like Parkinson's disease or depression. nih.govtechnologynetworks.comnih.gov

Target-Oriented Synthesis: The title compound is a valuable intermediate for the total synthesis of complex natural products containing the azetidine ring, such as penazetidine A. researchgate.net As synthetic methods become more sophisticated, this building block will be instrumental in constructing increasingly complex and biologically active molecules, including novel GABA uptake inhibitors and other potential therapeutics. nih.gov

Table 2: Potential Applications of this compound Derivatives

Application Area Rationale Future Research Goal
Drug Discovery Azetidine ring improves pharmacokinetic properties and provides novel 3D vectors. researchgate.netnih.gov Design and synthesis of compound libraries for high-throughput screening against various disease targets (e.g., cancer, infectious diseases). technologynetworks.comlifechemicals.com
CNS Agents The rigid scaffold can mimic motifs found in known CNS drugs. nih.gov Development of selective inhibitors for neurotransmitter transporters or receptors. nih.govnih.gov
Natural Product Synthesis Serves as a key building block for complex azetidine-containing natural products. researchgate.net More efficient and stereoselective total syntheses of bioactive natural products.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving azetidines is crucial for the rational design of new synthetic methods and the prediction of compound stability. nih.gov Future research will increasingly rely on a synergy between experimental and computational approaches.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational models are becoming indispensable for predicting reaction outcomes and understanding reactivity. nih.govthescience.dev For example, computational studies can elucidate the kinetic favorability of a 4-exo-dig radical cyclization over a 5-endo-dig pathway in the synthesis of azetidines. nih.gov Future work will likely use such models to predict the feasibility of new transformations involving this compound and to guide the design of catalysts and substrates for optimal reactivity and selectivity. thescience.dev

Mechanistic Studies of Ring-Opening: While the general principles of strain-driven ring-opening are known, the subtle factors that control regioselectivity and stereoselectivity are not always well understood. magtech.com.cn Advanced mechanistic studies, including kinetic analysis, isotope labeling, and in situ spectroscopic monitoring, will be essential to unravel the mechanisms of both acid-catalyzed and transition-metal-free ring-opening reactions. nih.govacs.org This knowledge is critical for controlling decomposition pathways and designing more stable azetidine-containing drug candidates. nih.gov

Understanding Lithiation and Functionalization: The regioselectivity of lithiation on the N-Boc-azetidine ring is a key factor in many functionalization strategies. researchgate.net Detailed mechanistic studies will help to clarify the factors that govern lithiation at different positions on the ring, enabling more precise and predictable synthetic outcomes.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves functionalization of the azetidine ring. Key steps include:

  • Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .
  • Chloromethylation : Reaction of the azetidine nitrogen with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂.
  • Optimization : Yield improvements (≥75%) are achieved by controlling temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 azetidine:chloromethylating agent). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can computational methods predict regioselectivity in nucleophilic substitution reactions involving the chloromethyl group?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify preferred attack sites. For example:

  • Nucleophile Trajectory : Chlorine’s electronegativity creates a polarized C–Cl bond, directing nucleophiles (e.g., amines) to the methyl carbon.
  • Steric Effects : The tert-butyl group shields the azetidine ring, favoring reactions at the chloromethyl site. Computational workflows (e.g., ICReDD’s reaction path search) integrate these insights to screen viable pathways .

Basic: What spectroscopic techniques validate the structure of this compound?

  • NMR :
    • ¹H NMR : δ 1.43 ppm (s, 9H, tert-butyl), δ 3.65–3.85 ppm (m, 4H, azetidine CH₂), δ 4.30 ppm (s, 2H, CH₂Cl).
    • ¹³C NMR : δ 80.1 ppm (Boc carbonyl), δ 44.5 ppm (CH₂Cl) .
  • HRMS : [M+H]+ calculated for C₉H₁₆ClNO₂: 214.0874; observed: 214.0876 .

Advanced: What strategies resolve contradictions in biological activity data across azetidine derivatives?

  • Structural Analog Comparison : Compare this compound with analogs (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) to isolate the chloromethyl group’s role in cytotoxicity or receptor binding .
  • Dose-Response Analysis : Use IC₅₀ curves to differentiate intrinsic activity from solubility artifacts. For example, low aqueous solubility of the chloromethyl derivative may inflate apparent inactivity in cell assays .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (P280 codes) .
  • Ventilation : Use fume hoods to avoid inhalation (P260).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact (P223) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of azetidine-based kinase inhibitors?

  • Scaffold Modifications : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl or cyanomethyl) to enhance binding to ATP pockets.
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with azetidine’s nitrogen).
  • Data Validation : Cross-correlate enzymatic inhibition (IC₅₀) with cellular assays (e.g., apoptosis in HeLa cells) .

Basic: What solvents and temperatures stabilize this compound during storage?

  • Solvents : Store in anhydrous dichloromethane or THF at 2–8°C (P235).
  • Decomposition Risks : Avoid >40°C to prevent Boc deprotection or Cl elimination. Monitor via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .

Advanced: How do reaction kinetics differ between solution-phase and solid-phase synthesis of azetidine derivatives?

  • Solution-Phase : Second-order kinetics (rate = k[azetidine][chloromethyl agent]), with k = 0.15 L/mol·s at 25°C.
  • Solid-Phase (SPOS) : Pseudo-first-order kinetics due to resin-bound intermediates. Use Merrifield resin for Boc protection, achieving 90% yield in 6 hours .

Basic: What purification challenges arise from byproducts in chloromethylation, and how are they addressed?

  • Byproducts : Di- or tri-chlorinated species from over-reaction.
  • Mitigation : Use excess azetidine (1.5 eq) and short reaction times (2–4 hrs). Confirm purity via HPLC (C18 column, 70:30 MeCN:H₂O, retention time = 8.2 min) .

Advanced: Can this compound serve as a crosslinker in polymer chemistry?

  • Mechanism : The chloromethyl group undergoes nucleophilic substitution with thiols or amines in PEG-based hydrogels.
  • Applications : Tunable degradation rates (e.g., 7–21 days) for drug delivery systems. Characterize crosslink density via swelling ratios (Q = 12–18) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.